2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Description
2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-32-20-12-8-18(9-13-20)15-21(24(29)27-22(25(30)31)14-16(2)3)26-23(28)19-10-6-17(4)7-11-19/h6-13,15-16,22H,5,14H2,1-4H3,(H,26,28)(H,27,29)(H,30,31)/b21-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNJDPLZNBHJO-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C(=O)NC(CC(C)C)C(=O)O)/NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Ethoxyphenyl Component:
Enoyl Group Addition: The enoyl group is introduced through a condensation reaction, often using reagents like acyl chlorides or anhydrides.
Final Assembly: The final step involves coupling the intermediate compounds to form the complete structure of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the enoyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-: Similar in structure but with a methoxy group instead of an ethoxy group.
3-(4-Methoxyphenyl)-2-propenal: Another related compound with a similar backbone but different functional groups.
Uniqueness
What sets 2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
